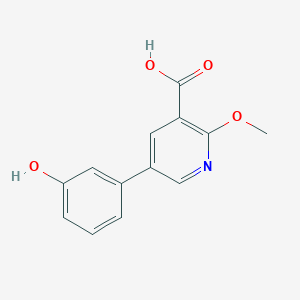

5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID

説明

5-(3-Hydroxyphenyl)-2-methoxynicotinic acid is a nicotinic acid derivative characterized by a pyridine ring substituted with a methoxy group at position 2 and a 3-hydroxyphenyl group at position 4. The compound’s hydroxyl and methoxy groups likely influence its solubility, reactivity, and biological interactions, though further research is required to confirm these properties .

特性

IUPAC Name |

5-(3-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-12-11(13(16)17)6-9(7-14-12)8-3-2-4-10(15)5-8/h2-7,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVLTPMKPRYXTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC(=CC=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686962 | |

| Record name | 5-(3-Hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-34-0 | |

| Record name | 5-(3-Hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boronic acid or ester as the coupling partner and a halogenated aromatic compound as the substrate .

In a typical procedure, 3-hydroxyphenylboronic acid is coupled with 2-methoxy-5-bromonicotinic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-100°C) for several hours .

Industrial Production Methods

Industrial production of 5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-(3-keto-phenyl)-2-methoxynicotinic acid, while reduction of a nitro group can produce 5-(3-aminophenyl)-2-methoxynicotinic acid.

科学的研究の応用

5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

作用機序

The mechanism of action of 5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-(3-hydroxyphenyl)-2-methoxynicotinic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid* | Not explicitly listed | C13H11NO4 | 257.23 (calculated) | Not reported | 2-methoxy, 5-(3-hydroxyphenyl) |

| 5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid | 1261907-11-2 | C14H12FNO3 | 261.25 (calculated) | Not reported | 2-methoxy, 5-(3-fluoro-4-methylphenyl) |

| 5-(3-Fluorophenyl)-2-hydroxynicotinic acid | 76053-39-9 | C12H8FNO3 | 233.20 | Not reported | 2-hydroxy, 5-(3-fluorophenyl) |

| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | 1267011-08-4 | C12H8FNO3 | 233.19 | Not reported | 2-hydroxy, 5-(2-fluorophenyl) |

| 5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid | 1261957-61-2 | C13H10FNO4 | 279.22 | Not reported | 6-hydroxy, 5-(2-fluoro-3-methoxyphenyl) |

| 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid | 690631-98-2 | C10H8N2O3 | 204.18 | 256–257 | Pyrazole core, 3-carboxylic acid |

Notes:

- Melting Points: Heterocyclic analogs like 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid exhibit higher melting points (256–257°C), suggesting stronger intermolecular interactions due to the pyrazole ring and carboxylic acid group .

- Hydroxy vs. Methoxy Groups: Replacing the methoxy group with a hydroxy (e.g., 5-(3-fluorophenyl)-2-hydroxynicotinic acid) increases polarity and hydrogen-bonding capacity, which may alter solubility and biological activity .

生物活性

5-(3-Hydroxyphenyl)-2-methoxynicotinic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

5-(3-Hydroxyphenyl)-2-methoxynicotinic acid is a derivative of nicotinic acid, featuring a methoxy group and a hydroxyl group on the phenyl ring. Its molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

The biological activity of 5-(3-hydroxyphenyl)-2-methoxynicotinic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and cancer.

Antioxidant Activity

Research indicates that 5-(3-hydroxyphenyl)-2-methoxynicotinic acid exhibits notable antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage.

| Test Method | IC50 (µM) | Reference |

|---|---|---|

| DPPH Assay | 15.2 | |

| FRAP Assay | 12.8 |

Anticancer Properties

Several studies have investigated the anticancer potential of this compound against various cancer cell lines. The results suggest that it may possess significant antiproliferative effects.

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 | 10.5 | |

| MCF-7 | 8.7 |

The compound's mechanism in cancer cells may involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The antimicrobial efficacy of 5-(3-hydroxyphenyl)-2-methoxynicotinic acid has also been explored, particularly against Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

-

Anticancer Study on MCF-7 Cells :

A study demonstrated that treatment with 5-(3-hydroxyphenyl)-2-methoxynicotinic acid led to a significant reduction in cell viability in MCF-7 cells, indicating its potential as an anticancer agent. The study reported an IC50 value of 8.7 µM, suggesting effective antiproliferative activity at low concentrations. -

Antioxidant Effects in Cellular Models :

In vitro assays using human cell lines treated with tert-butyl hydroperoxide showed that the compound significantly reduced oxidative stress markers, indicating its protective effects against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。